N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE is an organic compound with a complex structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy group and a tert-butyl group
Preparation Methods
The synthesis of N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific sulfonamide derivative . The hydroxy and tert-butyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE can be compared with other sulfonamide compounds, such as:
N-(2-HYDROXY-1,1-DIMETHYLETHYL)-3-METHYLBENZAMIDE: This compound has a similar structure but with a different substitution pattern on the benzene ring.
N-(2-HYDROXY-1,1-DIMETHYLETHYL)-AZIRIDINE-2-CARBOXYLIC ACID ESTERS: These compounds contain an aziridine ring instead of a benzene ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and tert-butyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-11(2,3)8-13/h4-7,12-13H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUUVJGICIHLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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